N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative with a complex architecture. Its core structure comprises two fused heterocyclic systems: a 5-methyl-1,3,4-thiadiazole ring linked via a sulfanyl (-S-) bridge to a 4-methyl-4H-1,2,4-triazole moiety. The triazole ring is further substituted with a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl group, introducing a pyridinone fragment (a six-membered ring with a ketone oxygen and methyl substituent). The acetamide group (-NH-C(=O)-CH2-) bridges the thiadiazole and triazole-sulfanyl components .
The sulfanyl linkage enhances metabolic stability and bioavailability, while the pyridinone substituent may contribute to hydrogen bonding interactions with biological targets, such as enzymes or receptors involved in cell proliferation .
Properties
IUPAC Name |
2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S2/c1-8-16-18-13(25-8)15-10(22)7-24-14-19-17-12(21(14)3)9-4-5-11(23)20(2)6-9/h4-6H,7H2,1-3H3,(H,15,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAGDNQUSOXLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex compound that exhibits a range of biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
Chemical Formula : C17H20N6OS
Molecular Weight : 368.45 g/mol
CAS Number : Not specified in the sources.
The compound features a thiadiazole ring and a triazole moiety which are known for their significant biological activities. The presence of these heterocyclic structures enhances the compound's interaction with biological targets.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have been widely studied for their antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit potent activity against various bacterial strains:
- Gram-positive bacteria : Studies have shown that compounds with the thiadiazole structure can effectively inhibit Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Some derivatives also demonstrate activity against Escherichia coli and Pseudomonas aeruginosa .
A study reported that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like ampicillin and fluconazole .
Anticancer Properties
Research has indicated that thiadiazole derivatives can act as potential anticancer agents. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation. For instance:
- Thiadiazole compounds have shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- A specific derivative demonstrated significant anti-proliferative effects against breast cancer cells in vitro .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation:
- Studies have highlighted that certain derivatives can reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with inflammation and cancer progression.
- Induction of Apoptosis : The ability to trigger apoptosis in cancer cells is crucial for its anticancer properties.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₁₅H₁₈N₄OS₂
- Molecular Weight : 342.45 g/mol
Structural Features
The compound features a thiadiazole ring, a triazole moiety, and an acetamide group. The presence of sulfur and nitrogen heteroatoms contributes to its reactivity and biological properties.
Synthetic Routes
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions:
- Formation of Thiadiazole : The initial step involves the reaction of thiosemicarbazide with appropriate carbonyl compounds under acidic conditions to form the thiadiazole ring.
- Triazole Formation : The introduction of the triazole moiety can be achieved through cyclization reactions involving azides or hydrazines.
- Final Coupling : The acetamide group is introduced via amide coupling reactions with activated carboxylic acids.
Industrial Production
For large-scale production, methods may include continuous flow reactors and high-throughput screening to optimize yields and reaction times.
Antimicrobial Properties
Research indicates that thiadiazole derivatives often exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
Case Studies
Several studies have documented the biological efficacy of related compounds:
- Antimicrobial Activity : A study demonstrated that thiadiazole derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
- Cancer Cell Lines : Research on similar triazole-containing compounds showed promising results in inhibiting the proliferation of breast cancer cell lines.
- In Vivo Studies : Animal models have indicated potential therapeutic effects against tumors when treated with structurally related thiadiazole compounds.
Applications in Agriculture
Thiadiazole derivatives are also explored for their use as agrochemicals. Their potential as fungicides and herbicides stems from their ability to interfere with metabolic processes in pests and pathogens.
Agrochemical Efficacy
Research has highlighted the effectiveness of thiadiazole-based compounds in controlling plant diseases caused by fungi. These compounds can enhance crop yield by protecting plants from pathogenic attacks.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Thiadiazole vs. Triazole Dominance : The target compound uniquely integrates both thiadiazole and triazole rings, whereas analogues like Aethazol () prioritize sulfonamide-isoxazole interactions. This dual heterocyclic system may enhance multitarget engagement .
Substituent Impact: The pyridinone group in the target compound distinguishes it from furan-substituted analogues (), which exhibit anti-exudative rather than antiproliferative activity. Pyridinone’s electron-withdrawing properties could modulate binding affinity to kinase or protease targets .
Key Observations:
Catalytic Efficiency : The target compound’s synthesis uses zeolite catalysts under high-temperature reflux, contrasting with milder conditions for furan-triazole derivatives (). Zeolites enhance regioselectivity in heterocyclic condensations .
Stability: The pyridinone-thiadiazole core improves stability compared to hygroscopic furan-triazole analogues, aligning with pharmacopeial storage requirements () .
Antiproliferative vs. Anti-Exudative Profiles:
- Furan-Triazole Analogues () : Exhibit anti-exudative activity (65–78% inhibition in rat models) by modulating prostaglandin synthesis, comparable to diclofenac sodium .
- Aethazol () : Acts as a carbonic anhydrase inhibitor, reducing edema through electrolyte regulation—a divergent mechanism from the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves refluxing equimolar concentrations of precursor heterocycles (e.g., substituted triazoles and thiadiazoles) with catalysts like pyridine and Zeolite (Y-H) at 150°C for 5 hours. Post-reaction purification involves recrystallization from ethanol. Yield optimization requires adjusting catalyst loading (0.01 M pyridine/Zeolite) and solvent polarity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (e.g., , ) and high-resolution mass spectrometry (HRMS) are essential. For example, NMR can confirm sulfanyl group integration (~δ 3.4–4.2 ppm for CH-S), while HRMS validates the molecular ion peak (e.g., [M+H]). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1700 cm) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro antiproliferative assays (e.g., MTT on cancer cell lines) and antimicrobial screening (MIC against Gram+/Gram− bacteria). Use concentrations ranging from 1–100 µM and compare against standard agents (e.g., doxorubicin, ciprofloxacin). Dose-response curves and IC calculations are critical for prioritizing derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for sulfanyl group introduction. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR kinase). AI-driven platforms like ICReDD integrate reaction path searches and experimental feedback loops to optimize conditions .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer : Cross-validate assays with orthogonal methods (e.g., apoptosis vs. cell-cycle arrest assays). Use structure-activity relationship (SAR) studies to identify critical substituents. For example, replacing the 5-methyl group on the thiadiazole with bulkier substituents may enhance antiproliferative activity but reduce solubility .
Q. How does the sulfanyl group influence chemical stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC and identify products using LC-MS. Sulfanyl groups are prone to oxidation (e.g., forming sulfoxides), so antioxidants (e.g., BHT) may be required in formulations .
Q. What advanced separation techniques purify complex reaction mixtures containing this compound?
- Methodological Answer : Use preparative HPLC with C18 columns (gradient: 0.1% TFA in HO/acetonitrile). Membrane filtration (10 kDa cutoff) removes high-MW impurities. For isomers, chiral separations with amylose-based columns resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
